molecular formula C20H23N5O3 B2405780 ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate CAS No. 338396-64-8

ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate

Cat. No. B2405780
CAS RN: 338396-64-8
M. Wt: 381.436
InChI Key: UOMFEVXXAXHSQX-XZSJGBCJSA-N
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Description

Ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Ethyl[4-arylmethyleneamino-3-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates, which can be considered analogous to the queried compound, were synthesized and displayed significant antimicrobial activity (Fandaklı et al., 2012).

Synthesis of Triazole Derivatives

  • Novel 1,2,4-triazole derivatives, sharing structural similarities with the mentioned compound, have been synthesized and exhibited good to moderate antimicrobial activities (Bektaş et al., 2007).

Synthesis and Anti-Inflammatory Activity

  • Derivatives of the compound, specifically those incorporating a 4-(4-methoxyphenyl)piperazin-1-yl moiety, have been synthesized and some showed good anti-inflammatory activity (Annapurna & Jalapathi, 2014).

Ligands for Serotonin Receptors

  • A series of triazole derivatives, including those structurally similar to the queried compound, were developed as ligands for the 5-HT1A serotonin receptor, indicating their potential use in neurological research (Salerno et al., 2004).

Inhibitors of Osteoclast Vacuolar ATPase

  • Compounds including a piperazin-1-yl group and similar in structure to the queried compound have been synthesized as inhibitors of vacuolar ATPase in osteoclasts, suggesting applications in bone health research (Biasotti et al., 2003).

Cardiotropic Activity

  • Methoxyphenyltriazaalkane derivatives, which bear resemblance to the compound , were synthesized and showed significant antiarrhythmic activity in various cardiac arrhythmia models (Mokrov et al., 2019).

properties

IUPAC Name

ethyl (2Z,4E)-5-amino-2,4-dicyano-5-[4-(4-methoxyphenyl)piperazin-1-yl]penta-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-3-28-20(26)16(14-22)12-15(13-21)19(23)25-10-8-24(9-11-25)17-4-6-18(27-2)7-5-17/h4-7,12H,3,8-11,23H2,1-2H3/b16-12-,19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMFEVXXAXHSQX-XZSJGBCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C(=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)OC)\C#N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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